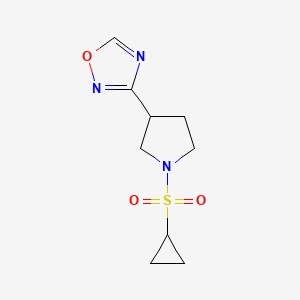
3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a cyclopropylsulfonyl group, a pyrrolidine ring, and a 1,2,4-oxadiazole ring .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a five-membered nitrogen heterocycle. The 1,2,4-oxadiazole ring is a five-membered ring containing three heteroatoms, two of which are nitrogen and one is oxygen .Chemical Reactions Analysis
Pyrrolidines can undergo a variety of chemical reactions, including N-alkylation, N-arylation, and reduction . The reactivity of 1,2,4-oxadiazoles depends on the substituents on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the nature and position of any substituents. Pyrrolidines are typically polar, cyclic amines .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A class of sulfonamidomethane pyrrolyl-oxadiazoles/thiadiazoles and pyrazolyl-oxadiazoles/thiadiazoles demonstrated significant antimicrobial and cytotoxic activities. These compounds were prepared from arylsulfonylaminoacetic acid hydrazides and E-cinnamic acid. Among these, the thiadiazole compounds exhibited notable antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Penicillium chrysogenum. Additionally, a styryl oxadiazole compound showed appreciable cytotoxic activity on A549 lung carcinoma cells, suggesting potential for future anticancer studies (Swapna et al., 2013).
Biological Evaluation of Oxadiazole Derivatives
Another study focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, showcasing their synthesis and subsequent biological evaluation. These compounds were screened against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to explore their binding affinity and orientation in the active sites of human BChE protein, providing insights into their potential therapeutic applications (Khalid et al., 2016).
Anticancer Activity of Oxadiazolyl Tetrahydropyridines
Research into substituted 1,3,4-oxadiazoles as potential anticancer agents revealed that functionalized tetrahydropyridine (THP) ring systems, incorporated with 1,3,4-oxadiazole derivatives, displayed moderate cytotoxicity against MCF-7 breast cancer cell lines. This study emphasizes the relevance of substituents on the pharmacological activities of THP derivatives, suggesting a pathway for synthesizing new anticancer compounds (Redda & Gangapuram, 2007).
Antimicrobial and Cytotoxic Activities
A novel series of sulfone-linked bis heterocycles, including pyrrolyl/pyrazolyl arylaminosulfonylmethyl 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, were synthesized and evaluated for their antimicrobial activity and cytotoxicity. Compounds with chloro-substituted groups showed comparable antibacterial activity to chloramphenicol against Pseudomonas aeruginosa, and one vinylsulfonyl oxadiazole compound demonstrated appreciable cytotoxic activity on A549 lung carcinoma cells (Muralikrishna et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1-cyclopropylsulfonylpyrrolidin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c13-16(14,8-1-2-8)12-4-3-7(5-12)9-10-6-15-11-9/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVYWHFGJXJBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2945274.png)
![N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide](/img/structure/B2945276.png)
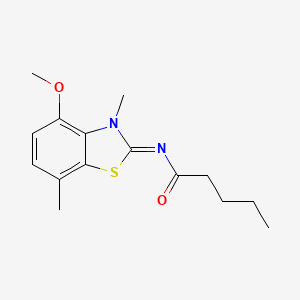
![N,N-dimethyl-2-nitro-4-[(E)-1,2,4-triazol-4-yliminomethyl]aniline](/img/structure/B2945278.png)


![1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B2945282.png)
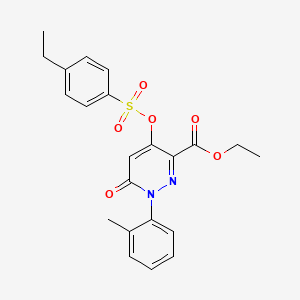

![4-[[2-(Phenylmethyl)-1-benzimidazolyl]sulfonyl]morpholine](/img/structure/B2945285.png)
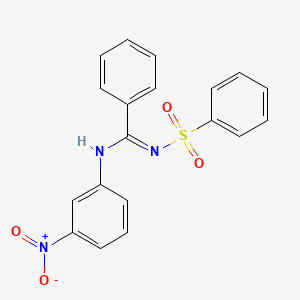
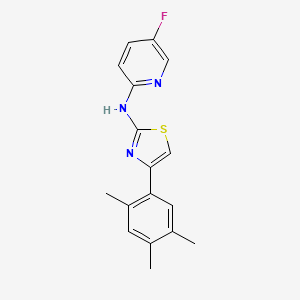
![4-Methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2945289.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B2945291.png)